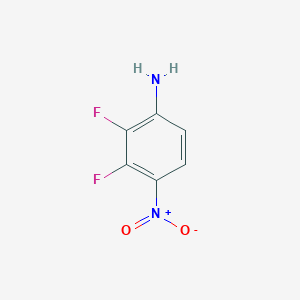

2,3-Difluoro-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

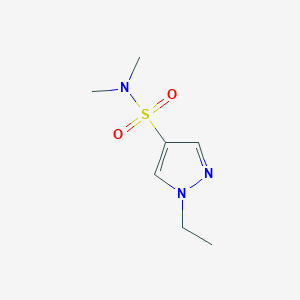

2,3-Difluoro-4-nitroaniline is a chemical compound with the molecular formula C6H4F2N2O2 . It has a molecular weight of 174.105 Da . The compound is part of the aniline family, which are aromatic amines widely used in various industries .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene with methanol, palladium on carbon (Pd/C), and triethylamine . Another method involves the reaction of 2,4,5-trichloronitrobenzene with tetramethyl sulfone and anhydrous potassium fluoride . .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms, a nitro group, and an amine group . The positions of these substituents on the benzene ring can affect the compound’s properties and reactivity .Applications De Recherche Scientifique

Bonding in Amorphous Carbon Nitride

Research on carbon nitride has focused on creating a crystalline super-hard phase composed of single or sp3 carbon-nitrogen bonds. However, the experimental outcomes predominantly show the formation of an amorphous phase with a major fraction of double or sp2 CN bonds. The identification of chemical bonding is crucial for planning future actions to obtain or discard the hypothetical C3N4 material. The interpretations of various spectra obtained for amorphous carbon nitrides (a-CN) suggest that high-nitrogen content films are preferentially sp2 bonded. This highlights the complexity and challenges in achieving desired bonding configurations in carbon nitride materials, potentially impacting the development of novel materials with enhanced properties (Rodil & Muhl, 2004).

Synthesis and Characterization of Energetic Materials

Highly energetic compounds like 3,4-di(nitramino)furazan have been synthesized and structurally confirmed using single-crystal X-ray diffraction. Their sensitive nature is attributed to the lack of hydrogen-bonding interactions and an interactive nitro chain in the crystal structure. This research into nitrogen-rich salts presents new avenues for the development of powerful explosives, showcasing the importance of structural stabilization in designing compounds with promising detonation performance (Tang et al., 2015).

Magnetic Properties of Lanthanide-Nitronyl Nitroxide Compounds

The synthesis and characterization of mononuclear tri-spin compounds involving lanthanide-nitronyl nitroxide radicals have been explored. These compounds demonstrate interesting magnetic properties, including field-induced single-molecule magnet behavior. Such research contributes to the understanding of magnetic interactions in molecular materials, which is critical for the development of advanced magnetic and electronic devices (Li et al., 2015).

Interaction with Bovine Serum Albumin and Toxicological Implications

The interaction of nitroaniline isomers with bovine serum albumin (BSA) has been studied to understand their binding affinities and potential toxicological implications. This research provides insights into the behavior of nitroaniline compounds in biological systems, which is crucial for assessing their environmental and health impacts (Xiang, Tong, & Lin, 2007).

Hydrogen Bonding in C-Substituted Nitroanilines

Studies on hydrogen bonding in C-substituted nitroanilines reveal the formation of molecular ladders and sheets, contributing to the understanding of molecular interactions in crystalline structures. Such insights are valuable for the design and synthesis of molecular materials with specific properties (Glidewell et al., 2002).

Mécanisme D'action

Target of Action

Nitroanilines, in general, are known to interact with various enzymes and proteins within biological systems .

Mode of Action

Nitroanilines are known to undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to various biological effects.

Biochemical Pathways

Nitroanilines can potentially affect multiple biochemical pathways due to their reactivity and potential to form reactive intermediates .

Pharmacokinetics

Nitroanilines are generally well-absorbed and can be widely distributed in the body due to their lipophilic nature . They can undergo metabolic transformations, primarily through enzymatic reduction, and can be excreted in the urine .

Result of Action

Nitroanilines can potentially cause oxidative stress, dna damage, and cytotoxicity due to the formation of reactive intermediates .

Action Environment

The action, efficacy, and stability of 2,3-Difluoro-4-nitroaniline can be influenced by various environmental factors such as pH, temperature, and the presence of other substances . For instance, the reactivity of nitroanilines can be enhanced in acidic conditions .

Propriétés

IUPAC Name |

2,3-difluoro-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGMXVVBWISCHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932706.png)

![N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2932708.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2932712.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B2932718.png)

![N,N-dimethyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2932719.png)

![2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B2932720.png)

![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2932721.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2932722.png)

![1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2932723.png)